7-(2-(4-ethylpiperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one
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Overview
Description
7-(2-(4-ethylpiperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromen-4-one core structure, which is a fused ring system consisting of a benzene ring and a pyrone ring. The compound also contains a phenyl group and a piperazine moiety, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-(4-ethylpiperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxyacetophenone and benzaldehyde, under basic conditions.
Introduction of the Piperazine Moiety: The piperazine moiety can be introduced through nucleophilic substitution reactions. For example, 4-ethylpiperazine can be reacted with an appropriate electrophile, such as an alkyl halide, to form the desired piperazine derivative.
Coupling of the Piperazine Derivative with the Chromen-4-one Core: The final step involves coupling the piperazine derivative with the chromen-4-one core through an ether linkage. This can be achieved by reacting the piperazine derivative with a suitable leaving group on the chromen-4-one core, such as a halide or tosylate group, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
7-(2-(4-ethylpiperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-4-one core to dihydro derivatives.
Substitution: The phenyl and piperazine groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic substitution can be carried out using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3), while nucleophilic substitution can involve nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of substituted chromen-4-one derivatives with different functional groups.
Scientific Research Applications
7-(2-(4-ethylpiperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It may exhibit biological activities such as antimicrobial, anticancer, and anti-inflammatory properties, making it a potential candidate for drug development.
Medicine: The compound can be investigated for its therapeutic potential in treating various diseases, including cancer, infections, and inflammatory conditions.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-(2-(4-ethylpiperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate enzymes involved in key biochemical pathways, affecting cellular processes.
Interaction with Receptors: The compound may bind to receptors on the cell surface or within the cell, modulating signal transduction pathways.
DNA Intercalation: It may intercalate into DNA, affecting gene expression and cellular replication.
Comparison with Similar Compounds
Similar Compounds
- 7-(2-(4-methylpiperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one
- 7-(2-(4-ethylpiperazin-1-yl)ethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one
- 7-(2-(4-ethylpiperazin-1-yl)ethoxy)-3-phenyl-4H-quinolin-4-one
Uniqueness
7-(2-(4-ethylpiperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one is unique due to its specific combination of functional groups and structural features. The presence of the chromen-4-one core, phenyl group, and piperazine moiety imparts distinct chemical and biological properties that differentiate it from similar compounds. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Properties
IUPAC Name |
7-[2-(4-ethylpiperazin-1-yl)ethoxy]-3-phenylchromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-2-24-10-12-25(13-11-24)14-15-27-19-8-9-20-22(16-19)28-17-21(23(20)26)18-6-4-3-5-7-18/h3-9,16-17H,2,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVJIWVFLHBGOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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